1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
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Overview
Description
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the pyrazolopyrazine family, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of phenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile to yield the desired pyrazolopyrazine core . Industrial production methods often employ similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyrazolopyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer properties, particularly against colon and breast cancer cells.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine: Exhibits significant antimicrobial and anticancer activities.
Quinolinyl-pyrazoles: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its versatile pharmacological profile and its potential for further functionalization, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
87595-30-0 |
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Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C12H7N5/c13-6-9-7-14-12-11(16-9)8-15-17(12)10-4-2-1-3-5-10/h1-5,7-8H |
InChI Key |
XAMVESMKADVTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)C#N |
Origin of Product |
United States |
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